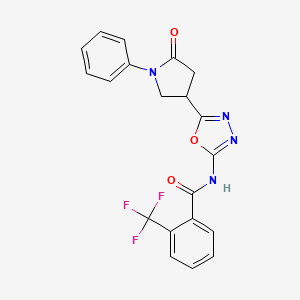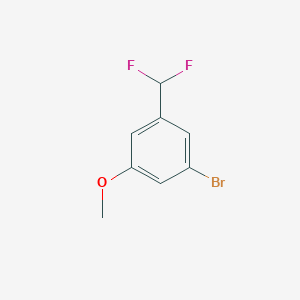
1-Bromo-3-(difluoromethyl)-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(difluoromethyl)-5-methoxybenzene is a halogenated aromatic compound that is not explicitly detailed in the provided papers. However, related compounds such as bromochloromethoxybenzenes and various brominated methoxybenzenes have been studied for their presence in the environment and their potential applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves regioselective halogenation, as seen in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . Similarly, 1,2-dibromobenzenes, which are valuable precursors for various organic transformations, can be synthesized through sequences involving regioselective bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(difluoromethyl)-5-methoxybenzene.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using techniques such as single-crystal X-ray diffraction (SXRD) and spectroscopy . For instance, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were elucidated, showing two stable crystalline phases and confirming the planar structure of the molecules . These techniques could be applied to analyze the molecular structure of 1-Bromo-3-(difluoromethyl)-5-methoxybenzene.
Chemical Reactions Analysis
Brominated aromatic compounds participate in various chemical reactions, including isomerization and nucleophilic substitution . For example, the isomerization of brominated styrylbenzenes was studied for their potential to detect amyloid plaques in Alzheimer's disease . The successive bromination of ambident nucleophiles has also been investigated, demonstrating the reactivity of these compounds towards electrophilic bromine . These studies provide insights into the reactivity of brominated compounds that could be relevant to 1-Bromo-3-(difluoromethyl)-5-methoxybenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene was determined, revealing the coordination geometry around the bismuth atom . Additionally, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones was performed, showcasing the influence of substituents on the physical properties of these compounds . These findings could help predict the properties of 1-Bromo-3-(difluoromethyl)-5-methoxybenzene.
Applications De Recherche Scientifique
1. Synthesis of Chiral Liquid Crystals
Bertini et al. (2003) explored the synthesis of enantiopure trioxadecalin derived liquid crystals using various bromobenzenes, including 1-bromo-4-methoxybenzene. This study highlights the potential of such compounds in creating chiral liquid crystals with unique mesogenic properties (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
2. Preparation of Phosphorus Compounds
Toyota et al. (2003) demonstrated the use of a bromobenzene derivative in the preparation of sterically protected diphosphene and fluorenylidenephosphine. This research provides insight into the role of bromobenzenes in synthesizing low-coordinate phosphorus compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
3. Catalytic Applications in Fragrance Synthesis
Scrivanti et al. (2008) studied the catalytic use of Pd(OAc)2 combined with P(t-Bu)3 for coupling with bromobenzene derivatives to synthesize floral fragrances. This research exemplifies the application of bromobenzenes in fragrance production (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
4. Applications in Organic Synthesis
Horio et al. (1996) discussed the electrochemical fluorination of halobenzenes, including bromobenzenes, showcasing their potential in synthesizing various fluorinated organic compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).
5. Utilization in Halogenation Reactions
Bovonsombat & Mcnelis (1993) presented research on the ring halogenation of polyalkylbenzenes using bromobenzenes, indicating their utility in complex halogenation processes (Bovonsombat & Mcnelis, 1993).
6. Role in Antioxidant Activity Research
Li et al. (2011) isolated and characterized bromophenols, including derivatives of bromomethoxybenzenes, from marine red algae, evaluating their potent antioxidant activities. This underlines the significance of bromobenzenes in natural product chemistry and antioxidant research (Li, Li, Gloer, & Wang, 2011).
Safety and Hazards
The safety information available indicates that “1-Bromo-3-(difluoromethyl)-5-methoxybenzene” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJUAMVYSGFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(difluoromethyl)-5-methoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)
amino}methyl)benzamide](/img/structure/B3012433.png)
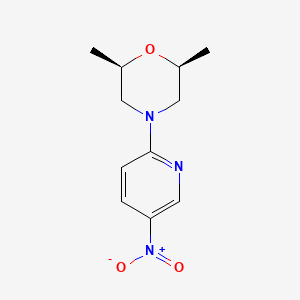
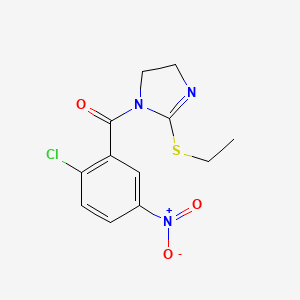
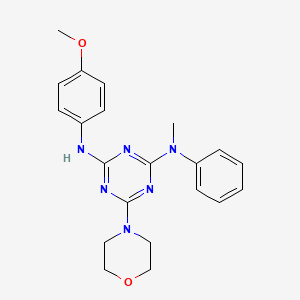
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)

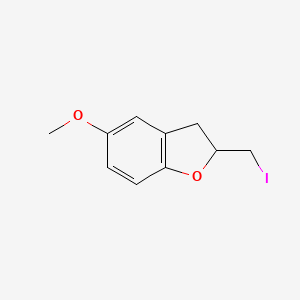
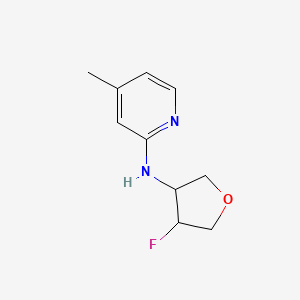
![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

